(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate

Description

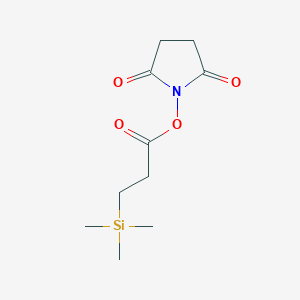

(2,5-Dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is a heterocyclic ester compound characterized by a pyrrolidine-2,5-dione (succinimide) core and a trimethylsilylpropanoate substituent. Its molecular formula is C₁₀H₁₇NO₄Si (InChIKey: LJKAFRMBTDBTEB-UHFFFAOYSA-N), with a molecular weight of 243.33 g/mol (calculated) . The compound’s structure (SMILES: [Si](C)(C)(C)CCC(=O)ON1C(CCC1=O)=O) highlights the silyl group’s role in modulating electronic and steric properties, making it valuable in synthetic chemistry for applications such as crosslinking or protecting-group strategies.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4Si/c1-16(2,3)7-6-10(14)15-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKAFRMBTDBTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Trimethylsilylpropanoic Acid or Derivative

The starting material is typically 3-trimethylsilylpropanoic acid or its suitable derivative. This compound can be synthesized or procured commercially. The trimethylsilyl group is introduced to the propanoic acid backbone to provide steric protection and enhance solubility in organic solvents.

Activation of Carboxylic Acid to NHS Ester

The carboxylic acid group of 3-trimethylsilylpropanoic acid is activated by conversion into the N-hydroxysuccinimide ester. This activation is commonly achieved by reacting the acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) under anhydrous conditions.

Typical reaction conditions include:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Time: Several hours to overnight

- Molar ratios: 1:1:1 (acid:NHS:coupling agent)

The reaction proceeds via formation of an O-acylisourea intermediate, which is then displaced by N-hydroxysuccinimide to form the stable NHS ester.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Trimethylsilylpropanoic acid, NHS, DCC, DCM, 0°C to RT, overnight | Activation of acid to NHS ester via DCC coupling |

| 2 | Filtration to remove dicyclohexylurea byproduct | Purification step |

| 3 | Concentration under reduced pressure | Removal of solvent |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |

Analytical and Research Findings

Spectroscopic Confirmation

-

- $$^{1}H$$ NMR confirms the presence of trimethylsilyl protons (singlet near 0 ppm) and succinimide methylene protons.

- $$^{13}C$$ NMR shows characteristic carbonyl carbons of the NHS ester (~170-175 ppm) and trimethylsilyl carbons (~0 ppm).

-

- Strong absorption bands near 1780 cm$$^{-1}$$ and 1810 cm$$^{-1}$$ correspond to succinimide ester carbonyl groups.

- Si–C stretching vibrations observed near 1250 cm$$^{-1}$$.

Purity and Yield

- Typical yields reported for NHS ester formation via carbodiimide coupling range from 70% to 90% depending on reaction scale and purification methods.

- Purity is confirmed by HPLC and melting point analysis.

Comparative Table of Preparation Methods

| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| DCC/NHS coupling | Dicyclohexylcarbodiimide | DCM | 0°C to RT | 75-85 | Common, efficient, requires filtration of urea byproduct |

| DIC/NHS coupling | Diisopropylcarbodiimide | THF or DCM | 0°C to RT | 70-80 | Easier removal of urea byproduct, less side reactions |

| EDC/NHS coupling (water miscible) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMF or aqueous | RT | 65-75 | Suitable for aqueous conditions, moderate yield |

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester.

Coupling Reactions: Reagents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of NHS.

Major Products Formed

Substitution Reactions: Formation of substituted esters or amides.

Hydrolysis: Formation of 3-(Trimethylsilanyl)propionic acid and N-hydroxysuccinimide.

Coupling Reactions: Formation of carboxamides and other complex molecules.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of carboxamides and other organic compounds.

Biology: Employed in the study of protein-protein interactions and as a crosslinker in mass spectrometry.

Medicine: Investigated for its potential role in modulating kinase activity, which is crucial in various signaling pathways.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a crosslinker and reagent in chemical reactions. It targets specific functional groups, such as amines, to form stable covalent bonds. This mechanism is crucial in the study of protein interactions and the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)

- Molecular Formula: C₇H₉NO₄

- Key Differences : Lacks the trimethylsilyl and ester groups; features a carboxylic acid terminus instead.

- Reactivity : The carboxylic acid group enables direct conjugation with amines or alcohols via carbodiimide coupling, whereas the silyl ester in the target compound requires hydrolysis for activation .

- Safety : Causes skin/eye irritation (similar to the target compound) but may exhibit higher aqueous solubility due to the polar acid group .

2,5-Dioxopyrrolidin-1-yl 3-(2-Bromoacetamido)propanoate (CAS 57159-62-3)

- Molecular Formula : C₉H₁₁BrN₂O₅

- Key Differences : Contains a bromoacetamido group, enabling alkylation or nucleophilic substitution reactions.

- Applications : Used in bioconjugation (e.g., protein labeling) due to the reactive bromine atom, contrasting with the silyl group’s steric protection role in the target compound .

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate (CAS 955094-26-5)

- Molecular Formula : C₁₈H₂₃N₃O₉

- Key Differences : Incorporates a polyethylene glycol (PEG)-like ethoxy chain and a maleimide group, enhancing water solubility and thiol-reactive properties.

- Applications : Designed for site-specific protein modification (e.g., antibody-drug conjugates), whereas the trimethylsilyl group in the target compound may prioritize lipophilicity .

Structural Analogues with Alternative Protecting Groups

2-Benzyl-oxycarbonylamino-3-tert-butoxy-propionic Acid 2,5-Dioxopyrrolidin-1-yl Ester

- Key Features : Contains a tert-butoxy group and benzyloxycarbonyl (Cbz) protecting group.

- Reactivity : The tert-butoxy group offers acid-labile protection, whereas the trimethylsilyl group in the target compound is more stable under acidic conditions but susceptible to fluoride-mediated cleavage .

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

Comparative Analysis: Key Parameters

Research Findings and Trends

- Reactivity : The trimethylsilyl group in the target compound enhances stability against hydrolysis compared to tert-butoxy or PEG-based esters, making it suitable for reactions requiring anhydrous conditions .

- Solubility : Silyl esters exhibit higher lipophilicity (logP ~2.5 estimated) than PEG-linked analogues (logP <0), favoring membrane permeability in drug delivery .

- Synthetic Utility: Silyl-protected esters are less common in bioconjugation than bromoacetamido or maleimide derivatives but are preferred in organometallic synthesis for steric protection .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate, also known by its CAS number 1445781-54-3, is a compound that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by a pyrrolidinone moiety and a trimethylsilyl group, suggests potential applications in medicinal chemistry, particularly in drug development and biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | CHNOSi |

| Molecular Weight | 243.332 g/mol |

| CAS Number | 1445781-54-3 |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is believed to act as a modulator of protein interactions and can influence cellular signaling pathways. Its trimethylsilyl group enhances lipophilicity, potentially facilitating membrane permeability and enhancing bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidinone compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some studies have reported that similar compounds possess antimicrobial activity against a range of pathogens.

- Neuroprotective Effects : There is emerging evidence that pyrrolidinone derivatives may protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of (2,5-dioxopyrrolidin-1-yl) derivatives. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was assessed for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibitory concentration (IC50) of approximately 25 µg/mL, indicating moderate antimicrobial activity.

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives to enhance its biological activity:

- Synthesis : Various synthetic routes have been explored to modify the core structure to improve potency and selectivity.

- Biological Assays : In vitro assays have been employed to evaluate cytotoxicity and selectivity indices against normal cell lines versus cancerous ones.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate to maximize yield?

- Methodological Answer : The compound is typically synthesized via active ester chemistry, where the dioxopyrrolidinyl group acts as a leaving group. Reactions are conducted under mild, anhydrous conditions (e.g., in dichloromethane or DMF) at 0–25°C. Catalytic bases like triethylamine or DMAP are used to enhance reactivity. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product from unreacted reagents .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent integration and absence of impurities.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and verify molecular weight.

- FT-IR : Confirm ester carbonyl stretches (~1740 cm) and silyl group vibrations (~1250 cm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods to prevent inhalation of vapors or dust.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the silyl ester .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of the dioxopyrrolidinyl ester in nucleophilic acyl substitutions?

- Methodological Answer : The trimethylsilyl (TMS) group enhances electrophilicity at the carbonyl carbon via its electron-donating effect, accelerating nucleophilic attack. However, steric hindrance from the TMS moiety may reduce reactivity with bulky nucleophiles. Comparative kinetic studies using -labeled esters and DFT calculations can quantify these effects .

Q. How can researchers resolve contradictions in reported reaction yields for conjugates derived from this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.

- Nucleophile Compatibility : Test nucleophiles (e.g., amines, thiols) under standardized conditions (e.g., pH 7.4, 25°C) to assess steric/electronic effects.

- Byproduct Analysis : Use LC-MS to identify hydrolysis products or dimerization side reactions. Optimize reaction times (typically 2–24 hr) to balance yield and purity .

Q. What advanced applications exist for this compound in materials science or bioconjugation?

- Methodological Answer :

- Fluorophore Synthesis : Couple with thiol- or amine-containing fluorophores (e.g., oligothiophenes) to create photoactive probes. Monitor conjugation efficiency via fluorescence quenching assays .

- Polymer Functionalization : Incorporate into PEG or PLGA backbones via step-growth polymerization. Characterize using GPC and MALDI-TOF to confirm molecular weight distributions .

Q. What mechanistic insights support the compound’s role in forming reactive intermediates?

- Methodological Answer : The dioxopyrrolidinyl group stabilizes tetrahedral intermediates during nucleophilic attack, as evidenced by -labeling studies. Time-resolved IR spectroscopy can track intermediate formation (e.g., at ~1800 cm) in real time. Computational modeling (e.g., Gaussian) further elucidates transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.